methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazin-4-one core, and a benzoate ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-d][1,2,4]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-d][1,2,4]triazin-4-one core.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate: Similar structure but with a bromophenyl group instead of a naphthalenyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole core.
Uniqueness
The uniqueness of methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19N5O4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H19N5O4/c1-34-25(33)19-10-4-5-12-20(19)27-23(31)14-29-24(32)22-13-21(28-30(22)15-26-29)18-11-6-8-16-7-2-3-9-17(16)18/h2-13,15H,14H2,1H3,(H,27,31) |
InChI Key |
IBKFNUKDMVDCBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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